Aripiprazole Lauroxil Aripiprazole Lauroxil Aripiprazole lauroxil is a prodrug of aripiprazole, which acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptors. The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. The unique actions of aripiprazole in humans are likely a combination of "functionally selective" activation of D(2) (and possibly D(3))-dopamine receptors and serotonin 5-HT(1A) receptors, coupled with inhibition of 5-HT(2A) receptors. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. The drug form of Aripiprazole was approved by FDA for the treatment of schizophrenia; manic and mixed episodes associated with bipolar I disorder; major depressive disorder; irritability associated with autistic disorder; Tourette’s disorder and agitation associated with schizophrenia or bipolar mania.
Brand Name: Vulcanchem
CAS No.: 1259305-29-7
VCID: VC0003987
InChI: InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
SMILES: CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C36H51Cl2N3O4
Molecular Weight: 660.721

Aripiprazole Lauroxil

CAS No.: 1259305-29-7

Inhibitors

VCID: VC0003987

Molecular Formula: C36H51Cl2N3O4

Molecular Weight: 660.721

Purity: 98%

Aripiprazole Lauroxil - 1259305-29-7

CAS No. 1259305-29-7
Product Name Aripiprazole Lauroxil
Molecular Formula C36H51Cl2N3O4
Molecular Weight 660.721
IUPAC Name [7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate
Standard InChI InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
Standard InChIKey DDINXHAORAAYAD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Appearance Solid powder
Melting Point 81-83
Description Aripiprazole lauroxil is a prodrug of aripiprazole, which acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptors. The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. The unique actions of aripiprazole in humans are likely a combination of "functionally selective" activation of D(2) (and possibly D(3))-dopamine receptors and serotonin 5-HT(1A) receptors, coupled with inhibition of 5-HT(2A) receptors. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. The drug form of Aripiprazole was approved by FDA for the treatment of schizophrenia; manic and mixed episodes associated with bipolar I disorder; major depressive disorder; irritability associated with autistic disorder; Tourette’s disorder and agitation associated with schizophrenia or bipolar mania.
Purity 98%
Related CAS 129722-12-9 (free base) 851220-85-4 (hydrate) 1259305-26-4 (cavoxil) 1259305-29-7 (lauroxil)
Synonyms RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate
Reference 1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil
vs placebo for the treatment of schizophrenia using number needed to treat and
number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:
10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central
PMCID: PMC6751763.


2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.
Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole
lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting
antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul
2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed
PMID: 31308935; PubMed Central PMCID: PMC6607563.


3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best
Practices for Aripiprazole Lauroxil Administration: From Formulation Development
to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:
10.1097/PRA.0000000000000376. PubMed PMID: 30849056.


4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional
outcomes with two doses of aripiprazole lauroxil vs placebo in patients with
schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.
Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub
2019 Feb 14. PubMed PMID: 30802689.


5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with
schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,
prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:
10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.


6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term
safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.
CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug
15. PubMed PMID: 30109845.


7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)
Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.
Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.


8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic
Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting
Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018
Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;
PubMed Central PMCID: PMC6133194.


9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population
Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day
Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J
Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.
PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.


10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with
schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc
safety analysis of the initial 12-week crossover period. CNS Spectr. 2019
Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:
29941057.
PubChem Compound 49831411
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator